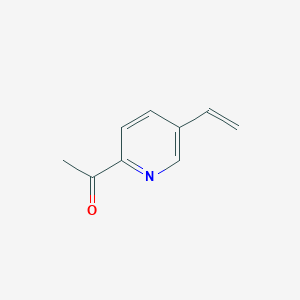
1-(5-Ethenylpyridin-2-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Ethenylpyridin-2-yl)ethan-1-one is an organic compound with the molecular formula C9H9NO It is a derivative of pyridine, featuring an ethenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Ethenylpyridin-2-yl)ethan-1-one typically involves the reaction of 2-acetylpyridine with an appropriate ethenylating agent under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(5-Ethenylpyridin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: 1-(5-Ethylpyridin-2-yl)ethan-1-one.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Scientific Research Applications
1-(5-Ethenylpyridin-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(5-Ethenylpyridin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The ethenyl group can participate in various chemical reactions, potentially leading to the formation of reactive intermediates that interact with biological macromolecules. The pyridine ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Ethylpyridin-2-yl)ethan-1-one: Similar structure but with an ethyl group instead of an ethenyl group.
1-(5-Methylpyridin-2-yl)ethan-1-one: Features a methyl group on the pyridine ring.
1-(5-Ethynylpyridin-2-yl)ethan-1-one: Contains an ethynyl group instead of an ethenyl group.
Uniqueness
1-(5-Ethenylpyridin-2-yl)ethan-1-one is unique due to the presence of the ethenyl group, which imparts distinct reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
633335-93-0 |
|---|---|
Molecular Formula |
C9H9NO |
Molecular Weight |
147.17 g/mol |
IUPAC Name |
1-(5-ethenylpyridin-2-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-3-8-4-5-9(7(2)11)10-6-8/h3-6H,1H2,2H3 |
InChI Key |
YTKMXBJITMFUEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















